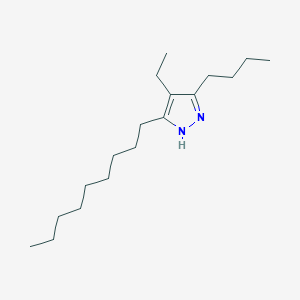![molecular formula C26H21ClN2O3 B14187710 3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate CAS No. 838890-69-0](/img/structure/B14187710.png)
3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-chloro-4-aminophenyl. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with naphthalen-2-ol in an alkaline medium to form the azo compound.
Esterification: The final step involves esterification of the azo compound with 4-propoxybenzoic acid in the presence of a suitable catalyst like sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones.
Reduction: The azo group can be reduced to form the corresponding amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite in aqueous medium or catalytic hydrogenation.
Substitution: Sodium ethoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding aromatic amines.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its azo linkage.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various functional materials.
作用機序
The mechanism of action of 3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate largely depends on its application:
Biological Staining: The compound binds to specific cellular components, allowing for visualization under a microscope.
Pharmacological Effects: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
4-[(E)-(Naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate: Lacks the chloro substituent, which may affect its reactivity and applications.
3-Chloro-4-[(E)-(phenyl)diazenyl]phenyl 4-propoxybenzoate: Lacks the naphthalene moiety, which may influence its electronic properties and interactions.
Uniqueness
The presence of both the chloro and naphthalene groups in 3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate makes it unique in terms of its chemical reactivity and potential applications. The chloro group can participate in various substitution reactions, while the naphthalene moiety can undergo oxidation and reduction reactions, providing a versatile platform for further functionalization.
特性
CAS番号 |
838890-69-0 |
|---|---|
分子式 |
C26H21ClN2O3 |
分子量 |
444.9 g/mol |
IUPAC名 |
[3-chloro-4-(naphthalen-2-yldiazenyl)phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H21ClN2O3/c1-2-15-31-22-11-8-19(9-12-22)26(30)32-23-13-14-25(24(27)17-23)29-28-21-10-7-18-5-3-4-6-20(18)16-21/h3-14,16-17H,2,15H2,1H3 |
InChIキー |
CWCLHXNQVUQESQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)N=NC3=CC4=CC=CC=C4C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


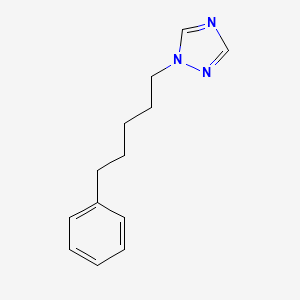

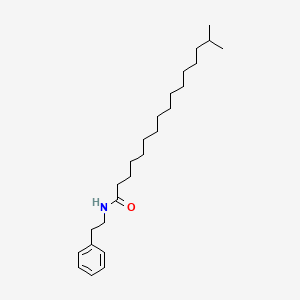
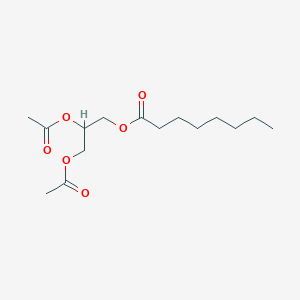
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)


![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)

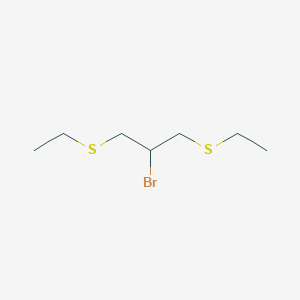

![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)
